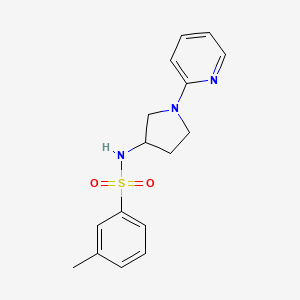

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-13-5-4-6-15(11-13)22(20,21)18-14-8-10-19(12-14)16-7-2-3-9-17-16/h2-7,9,11,14,18H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTYIVZFCZOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine intermediate.

Sulfonamide Formation: The final step involves the reaction of the pyrrolidine-pyridine intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Chemical Reactions Involving Sulfonamides

Sulfonamides, including 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, can participate in various chemical reactions typical for this class:

-

Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic substitution reactions, especially under basic conditions.

-

Reductive Coupling : Sulfonamides can be formed through reductive coupling of aryl sulfinates and nitroarenes, as reported in recent studies .

-

Acid-Base Reactions : Sulfonamides are weak acids and can form salts with bases.

Reaction Conditions and Catalysts

Reaction conditions for sulfonamide synthesis often involve:

-

Solvents : Dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are commonly used.

-

Catalysts : Bases like triethylamine (TEA) or pyridine are used to facilitate reactions.

-

Temperature Control : Reactions are typically performed at room temperature or under reflux conditions.

Analytical Techniques for Characterization

Characterization of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR are used to determine the structure.

-

Infrared (IR) Spectroscopy : Helps identify functional groups.

-

Mass Spectrometry (MS) : Confirms molecular weight and structure.

-

Melting Point Determination : Provides physical property data.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit significant antimicrobial properties. The compound's sulfonamide moiety is crucial for its activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study evaluating new thiopyrimidine-benzenesulfonamide compounds, researchers found that derivatives exhibited effective suppression of microbial biofilm formation in multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These pathogens are notorious for causing severe hospital-acquired infections, making the development of new antimicrobial agents critical .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Pathogens | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli, S. aureus | 32 | 64 |

| Compound B | K. pneumoniae | 16 | 32 |

| Compound C | P. aeruginosa | 8 | 16 |

Antimalarial Properties

The potential of sulfonamide derivatives as antimalarial agents has also been investigated. The structural similarity of these compounds to known antimalarials has prompted research into their efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides showed promising results against Plasmodium falciparum. The synthesized compounds were evaluated using in vitro assays, revealing effective inhibitory concentrations that suggest their potential as new antimalarial drugs .

Table 2: Antimalarial Activity of Sulfonamide Derivatives

| Compound Name | IC50 (μM) | Activity |

|---|---|---|

| Compound D | 2.24 | High |

| Compound E | 4.98 | Moderate |

Synthesis Methodologies

The synthesis of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide generally involves multi-step organic reactions that may include:

- Formation of the pyrrolidine ring.

- Introduction of the pyridine moiety.

- Sulfonation to create the benzenesulfonamide structure.

These synthetic routes are crucial for optimizing the yield and purity of the final product.

Future Prospects

The ongoing research into compounds like 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide indicates a promising avenue for developing new therapeutic agents against resistant microbial strains and malaria. Further studies focusing on structure-activity relationships (SAR), toxicity profiles, and pharmacokinetics will be essential for advancing these compounds into clinical applications.

Mechanism of Action

The mechanism by which 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The pyridine and pyrrolidine rings may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide ()

- Structural Differences : This compound replaces the pyrrolidine ring in the target molecule with a chloropyridinylmethyl group. The benzene ring lacks the 3-methyl substitution.

- Bioactivity : Synthesized as an intermediate in low bee-toxicity insecticidal agents (e.g., flupyrimin derivatives). The chlorine atom may enhance electrophilic interactions with biological targets but could also increase environmental persistence .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences : Incorporates a pyrazolo[3,4-d]pyrimidin core and chromen-2-yl group, absent in the target compound. The sulfonamide is substituted with an N-methyl group and a fluorophenyl-chromene system.

- Bioactivity : Likely a kinase inhibitor, given the pyrazolopyrimidine motif, which is common in kinase-targeted therapies. Fluorine atoms enhance metabolic stability and binding affinity through hydrophobic interactions .

N-methyl-2-nitro-N-(1-{[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl}pyrrolidin-3-yl)benzenesulfonamide (K-11706, )

- Structural Differences : Features a nitro group at the 2-position of the benzene ring and a trimethoxyphenyl-pyridin-4-yl substituent on the pyrrolidine.

- The nitro group contributes to electron-withdrawing effects but may also confer metabolic liabilities.

- Key Properties : Metabolizes into 2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid and a de-alkylated sulfonamide, detectable for up to 7 days post-administration .

Comparative Analysis Table

Key Findings

Substituent Effects :

- Methyl vs. Halogens : The 3-methyl group in the target compound likely improves lipophilicity (logP ~2.5–3.0) compared to chlorine- or fluorine-substituted analogs, which may enhance CNS penetration but reduce aqueous solubility.

- Nitro Group Impact : K-11706’s nitro substitution correlates with rapid metabolism, whereas the target compound’s methyl group may confer greater metabolic stability .

Bioactivity Trends :

- Pyridin-2-yl-pyrrolidine motifs (target compound and K-11706) are associated with transcriptional regulation (e.g., GATA-2 inhibition), while pyrazolopyrimidine systems () align with kinase inhibition .

Biological Activity

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antiviral agents.

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 mg/mL |

| Compound B | Escherichia coli | 0.025 mg/mL |

These findings suggest that the presence of the pyridine ring may enhance the compound's interaction with bacterial targets, leading to increased antimicrobial efficacy .

Anticancer Activity

In addition to antimicrobial effects, there is growing interest in the anticancer potential of sulfonamide derivatives. Studies have demonstrated that compounds similar to 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

For example, a related compound was evaluated for its effect on human cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

These results underscore the potential of this class of compounds in cancer therapy .

The biological activities of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Cellular Interaction : The pyridine and pyrrolidine moieties may facilitate interactions with cellular receptors or enzymes involved in signaling pathways related to inflammation and cancer progression.

- Free Radical Scavenging : Some derivatives have shown antioxidant properties, which can protect cells from oxidative stress-related damage.

Case Studies

Several studies have investigated the biological activity of compounds related to 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide:

- Antimicrobial Study : A study conducted on a series of sulfonamide derivatives revealed that modifications at the pyridine position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

- Cancer Research : A recent investigation into the anticancer properties of pyrrolidine-based compounds highlighted their ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation.

Q & A

Basic Research Question

- Structural Confirmation :

- Purity Assessment :

- HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA) with UV detection at 254 nm .

Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation around the sulfonamide bond .

How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Advanced Research Question

Conflicting bioactivity often arises from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. For PI3Kα inhibition (IC < 100 nM), validate using kinase profiling panels to rule off-target effects .

- Solubility Limitations : Poor aqueous solubility may skew in vitro results. Use DMSO stocks <0.1% v/v and confirm solubility via nephelometry .

- Metabolite Interference : Monitor stability in assay media (e.g., LC-MS/MS) to detect degradation products .

Methodological Approach : Perform dose-response curves in triplicate with positive controls (e.g., LY294002 for PI3Kα) .

What structural features of this compound drive its selectivity toward kinase targets like PI3Kα versus other isoforms?

Advanced Research Question

Key determinants include:

-

Binding Pocket Interactions : The pyridin-2-yl group forms hydrogen bonds with hinge regions of PI3Kα’s ATP-binding site, while the 3-methylbenzenesulfonamide occupies a hydrophobic cleft .

-

SAR Insights :

Modification Effect on PI3Kα IC Selectivity vs. PI3Kβ Pyridin-2-yl → Thiazolo[5,4-b]pyridine 10-fold reduction Improved β-isoform selectivity 3-Methyl → 4-Methoxy No change Reduced selectivity Data from analogs suggest bulkier substituents on the pyrrolidine enhance isoform specificity .

Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses .

How can metabolic stability and clearance pathways of this compound be assessed preclinically?

Advanced Research Question

- In Vitro Models :

- In Vivo Profiling : Administer C-labeled compound to rodents; collect plasma, urine, and feces for LC-MS/MS metabolite ID .

Key Metabolites : Demethylation at the benzenesulfonamide or N-dealkylation of the pyrrolidine-pyridine moiety .

What strategies improve aqueous solubility for in vivo efficacy studies without compromising target binding?

Advanced Research Question

- Prodrug Design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo) .

- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability .

- Structural Modifications :

- Replace 3-methyl with polar groups (e.g., -OH, -NH) while maintaining logP <3 .

Validation : Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer testing .

How does chirality at the pyrrolidine C3 position influence pharmacological activity?

Advanced Research Question

-

Enantiomer Synthesis : Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) or asymmetric hydrogenation .

-

Activity Comparison :

Enantiomer PI3Kα IC (nM) Metabolic Stability (t in HLMs) (R)-isomer 45 ± 3 2.1 h (S)-isomer 320 ± 25 4.8 h The (R)-configuration shows superior potency but faster clearance due to CYP3A4-mediated oxidation .

What computational methods predict off-target interactions and toxicity risks early in development?

Advanced Research Question

- Pharmacophore Modeling : Screen against DrugBank for hERG, PXR, or AhR liabilities .

- Deep Learning : Use AlphaFold2-predicted protein structures to identify unintended kinase targets (e.g., JAK2, EGFR) .

- ToxCast Profiling : Leverage EPA’s ToxCast database to flag endocrine disruption or genotoxicity signals .

Validation : Follow-up with radiometric binding assays for high-risk targets .

How can researchers design robust SAR studies to optimize this compound’s pharmacokinetic profile?

Advanced Research Question

- Library Design : Synthesize analogs with systematic variations (e.g., sulfonamide substituents, pyrrolidine ring size) .

- Key Parameters :

- Lipophilicity : Measure logD (pH 7.4) to balance permeability and solubility.

- Plasma Protein Binding : Use equilibrium dialysis to assess % bound (aim for <95%) .

- In Vivo PK : Administer IV/PO doses to rodents; calculate AUC, C, and oral bioavailability .

Case Study : Introducing a trifluoromethoxy group improved metabolic stability (t ↑ 3-fold) but reduced solubility .

What experimental and computational approaches validate target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Monitor PI3Kα melting curves after compound treatment to confirm binding .

- BRET/FRET Biosensors : Use AKT phosphorylation reporters (e.g., GFP-tagged PH domain) for real-time pathway inhibition .

- CRISPR Knockout : Generate PI3Kα-null cells to confirm on-target cytotoxicity .

Data Integration : Combine with phosphoproteomics to map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.